N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is substituted with a 2-chloro-3-pyridyl group, a 2-furyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N4-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2-chloro-3-pyridyl and 2-furyl groups can be accomplished through substitution reactions using suitable reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and furyl positions, using nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-pyridyl)-N’-phenylurea: This compound shares the pyridyl group but differs in the presence of a phenylurea moiety instead of the pyrazolo[3,4-b]pyridine core.
Forchlorfenuron: Known for its use as a plant growth regulator, it also contains a pyridyl group but has different substituents and functional groups.
Pyridinium salts: These compounds have a pyridinium core and are known for their diverse applications in chemistry and biology.
Properties
Molecular Formula |
C18H14ClN5O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2/c1-10-15-11(18(25)22-12-5-3-7-20-16(12)19)9-13(14-6-4-8-26-14)21-17(15)24(2)23-10/h3-9H,1-2H3,(H,22,25) |
InChI Key |
NNTSWFUFCQFSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(N=CC=C4)Cl)C |
Origin of Product |
United States |
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